molecular formula C10H13ClN6O B2988848 1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide CAS No. 1004192-93-1

1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B2988848
CAS No.: 1004192-93-1
M. Wt: 268.71
InChI Key: NBRLXMPPYVGILP-UHFFFAOYSA-N
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Description

1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide is a chemical compound belonging to the pyrazole family Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole core. One common synthetic route includes the reaction of 3,5-dimethylpyrazole with chloromethyl methyl ether in the presence of a strong base, followed by subsequent reactions to introduce the carbohydrazide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas in the presence of a catalyst.

  • Substitution reactions could use halogenating agents or nucleophiles under specific conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its derivatives might exhibit therapeutic effects, making it a candidate for further pharmacological studies.

Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 3,5-Dimethylpyrazole

  • 4-Chloro-3,5-dimethyl-1H-pyrazole

  • 1H-Pyrazole-3-carbohydrazide

Uniqueness: 1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide stands out due to its specific structural features, such as the presence of both chloro and carbohydrazide groups

Properties

IUPAC Name

1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN6O/c1-6-9(11)7(2)17(14-6)5-16-4-3-8(15-16)10(18)13-12/h3-4H,5,12H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRLXMPPYVGILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CN2C=CC(=N2)C(=O)NN)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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